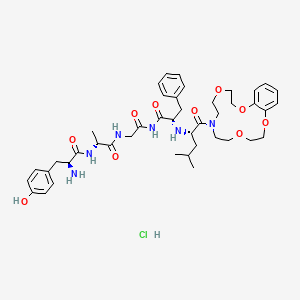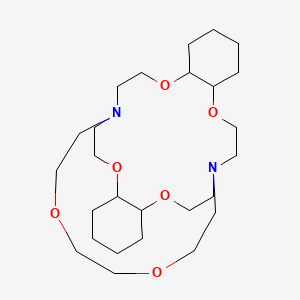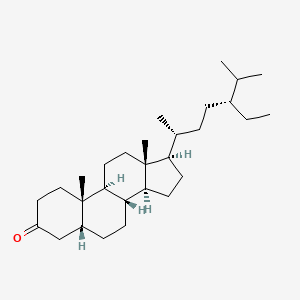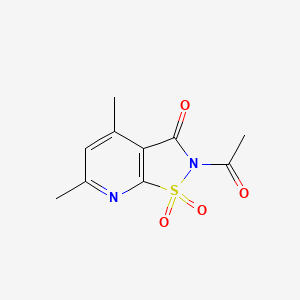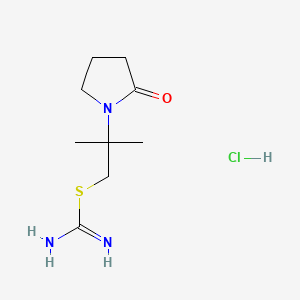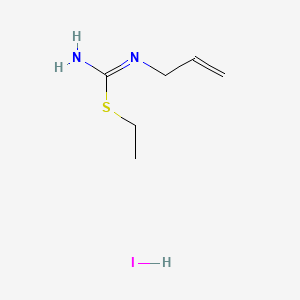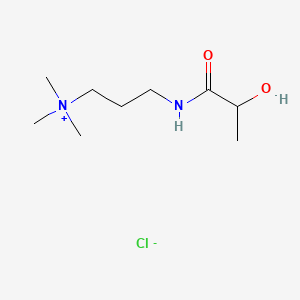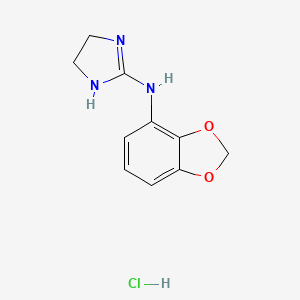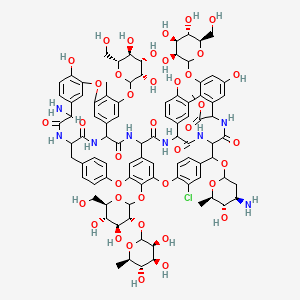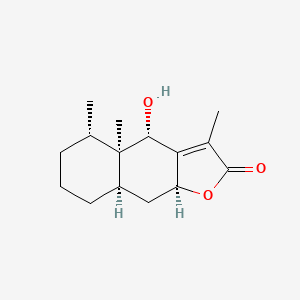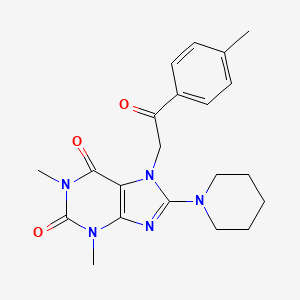
Lactarofulvene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactarofulvene is an organic compound belonging to the class of sesquiterpenoids, which are terpenes with three consecutive isoprene units . It is a naturally occurring pigment isolated from the fruiting bodies of the basidiomycete Lactarius deliciosus . The compound has a unique structure and is known for its vibrant color.
Vorbereitungsmethoden
The preparation of lactarofulvene involves the extraction from the latex of Lactarius deliciosus. The latex is initially carrot-colored but slowly darkens and eventually turns green . The synthetic routes for this compound typically involve the isolation of the compound from the natural source, followed by purification processes such as chromatography
Analyse Chemischer Reaktionen
Lactarofulvene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or alcohols .
Wissenschaftliche Forschungsanwendungen
Lactarofulvene has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules . In biology, this compound is investigated for its potential biological activities, including antimicrobial and cytotoxic effects . In medicine, research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-established .
Wirkmechanismus
The mechanism of action of lactarofulvene involves its interaction with various molecular targets and pathways. As a sesquiterpenoid, it is believed to exert its effects by modulating enzyme activities and interacting with cellular membranes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Lactarofulvene is unique among sesquiterpenoids due to its specific structure and color properties. Similar compounds include other sesquiterpenoids such as lactaroviolin and lactarazulene, which are also isolated from Lactarius species . Compared to these compounds, this compound stands out for its distinct chemical structure and potential biological activities .
Eigenschaften
CAS-Nummer |
18454-60-9 |
|---|---|
Molekularformel |
C15H16 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
4-methyl-1-methylidene-7-prop-1-en-2-yl-6H-azulene |
InChI |
InChI=1S/C15H16/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-6,8-9H,1,4,7H2,2-3H3 |
InChI-Schlüssel |
YYIAVHDWWCIAMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(=CC2=C1C=CC2=C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



